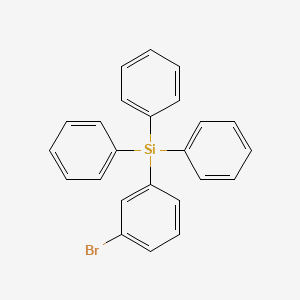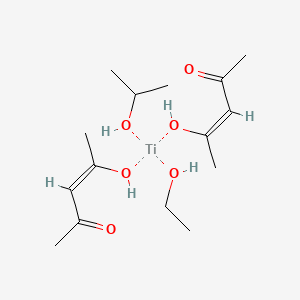
Bis(acetylactonate) ethoxide isopropoxide titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(acetylactonate) ethoxide isopropoxide titanium is a chemical compound with the molecular formula C15H26O6Ti and a molecular weight of 350.23 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of ethanol, (Z)-4-hydroxypent-3-en-2-one, propan-2-ol, and titanium . The InChI is InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c21-4 (6)3-5 (2)7;1-3 (2)4;1-2-3;/h23,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;; .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The density is 1.01 g/cm3 at 20 °C .Applications De Recherche Scientifique
1. Catalytic Applications
Bis(acetylactonate) ethoxide isopropoxide titanium and related titanium-based complexes have significant applications in catalysis. For example, bis(Ti(IV) oxide complexes have been used for the catalytic asymmetric allylation of aldehydes, showcasing their potential in achieving high reactivity and selectivity in chemical reactions (Hanawa, Hashimoto, & Maruoka, 2003). Similarly, titanium isopropoxide complexes with aryloxo-based ligands have been utilized as precatalysts for ethylene polymerization, producing polymers of high molecular weight (Panda et al., 2010).
2. Reactions with Acetic Anhydride
Research has explored the reaction of titanium ethoxide and isopropoxide with acetic anhydride. The studies have shown that these reactions lead to the formation of compounds with unique properties, indicating the potential of titanium-based complexes in various synthetic applications (Pande & Mehrotra, 1957).
3. Polymerization Catalysts
Titanium complexes, including those similar to this compound, have been synthesized and investigated as catalysts for ethylene polymerization. These complexes, especially when activated with certain agents, display high activities, making them valuable for industrial polymerization processes (Matsui et al., 1999).
4. Hydroamination Reactions
Titanium-based complexes have been identified as highly active and regioselective precatalysts for hydroamination reactions, further expanding their utility in organic synthesis (Zhang & Schafer, 2003).
Safety and Hazards
Bis(acetylactonate) ethoxide isopropoxide titanium should be handled with care. If inhaled, move the victim into fresh air and give artificial respiration if necessary. In case of skin contact, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting . It is classified as highly flammable and may cause serious eye damage and drowsiness or dizziness .
Mécanisme D'action
Target of Action
Bis(acetylactonate) ethoxide isopropoxide titanium, also known as TAETO, is an organotitanium compound . It primarily targets active groups in substrates and in the binders of inks and coatings .
Mode of Action
TAETO interacts with these active groups, forming cross-links . This cross-linking reaction increases the molecular weight of the substrate, leading to enhanced heat resistance, chemical resistance, water resistance, and dryness .
Biochemical Pathways
Its ability to form cross-links suggests it may influence polymerization reactions and esterification reactions .
Result of Action
The cross-linking action of TAETO leads to a variety of effects at the molecular and cellular level. It enhances the mechanical and optical properties of inorganic/organic hybrid materials . It can also improve the adhesion of inks and coatings to their substrates .
Action Environment
The action of TAETO is influenced by environmental factors. It may produce flammable vapors at high temperatures, necessitating fire and explosion precautions . Direct contact with skin and eyes should be avoided due to its irritant properties . Good ventilation is recommended when using TAETO to avoid inhalation of its vapors .
Analyse Biochimique
Biochemical Properties
Bis(acetylactonate) ethoxide isopropoxide titanium plays a significant role in biochemical reactions, particularly in the synthesis of titanium dioxide (TiO2) nanoparticles. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of TiO2 through hydrolysis and condensation reactions. The compound’s interaction with enzymes such as peroxidases and oxidases enhances its catalytic activity, leading to the efficient production of TiO2 nanoparticles . Additionally, this compound forms complexes with proteins, stabilizing their structure and enhancing their functional properties .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of key signaling molecules such as kinases and phosphatases, modulating cell proliferation, differentiation, and apoptosis . The compound also alters gene expression patterns, leading to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation . Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to conformational changes that enhance or inhibit their activity . For example, it can act as an enzyme inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged activation or inhibition of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can enhance certain biochemical processes . At high doses, it can induce toxicity and adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular and biochemical processes changes significantly at specific dosage levels.
Propriétés
IUPAC Name |
ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.C3H8O.C2H6O.Ti/c2*1-4(6)3-5(2)7;1-3(2)4;1-2-3;/h2*3,6H,1-2H3;3-4H,1-2H3;3H,2H2,1H3;/b2*4-3-;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWLCPMDJLTJLK-VGKOASNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO.CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ti] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O6Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


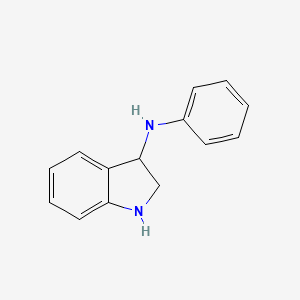
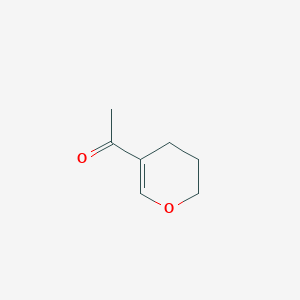
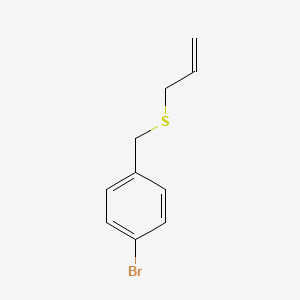
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)
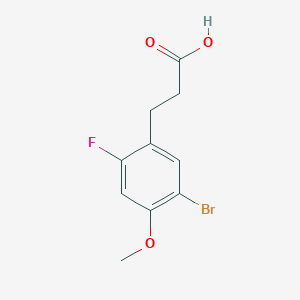

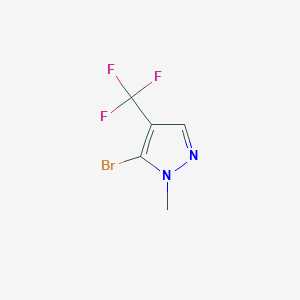
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)
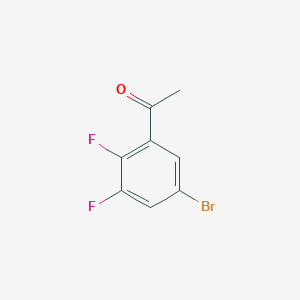

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
